

# Application Notes: 4-Fluoro-2-methoxy-N-methylaniline in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-N-methylaniline

Cat. No.: B1346479

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Fluoro-2-methoxy-N-methylaniline** is a key building block in modern medicinal chemistry, primarily recognized for its role in the development of targeted protein degraders. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-methylated amine on a phenyl ring, provides a valuable scaffold for the synthesis of potent and selective therapeutic agents. The electronic properties imparted by the fluoro and methoxy groups can influence molecular interactions and metabolic stability, while the N-methylaniline moiety serves as a crucial anchor for constructing more complex molecules.

While its direct applications are still emerging in publicly available research, its structural analogs have seen significant use in the development of kinase inhibitors and other therapeutic agents. The N-methylated variant, in particular, is gaining attention as a component of ligands targeting E3 ubiquitin ligases, such as Cereblon (CRBN), which are central to the mechanism of proteolysis-targeting chimeras (PROTACs).

## Core Applications in Drug Discovery

The primary application of **4-Fluoro-2-methoxy-N-methylaniline** in medicinal chemistry is as a synthetic intermediate for the creation of novel therapeutics. Its utility is highlighted in the following areas:

- **Targeted Protein Degradation:** This compound is classified as a "Protein Degradation Building Block." It is envisioned as a precursor for the synthesis of ligands that bind to E3 ubiquitin ligases, a critical component of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.
- **Kinase Inhibitors:** The substituted aniline scaffold is a common feature in many kinase inhibitors. While specific examples utilizing the N-methylated title compound are not yet prevalent in published literature, its non-methylated analog, 4-fluoro-2-methoxyaniline, has been used to synthesize tyrosine kinase inhibitors.
- **Neuroactive Compounds:** Aniline derivatives are also scaffolds for compounds targeting the central nervous system. For instance, 4-fluoro-2-methoxyaniline has been employed in the synthesis of 5-HT<sub>3</sub> receptor antagonists.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Fluoro-2-methoxy-N-methylaniline** is presented in the table below. These properties are crucial for assessing its suitability as a drug discovery building block.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FNO	[1]
Molecular Weight	155.17 g/mol	[1]
CAS Number	941294-13-9	[1]
Appearance	Not specified (commercially available)	
Purity	≥97% (typical)	

## Experimental Protocols

While specific protocols for the direct use of **4-Fluoro-2-methoxy-N-methylaniline** in the synthesis of a named clinical candidate are not yet publicly detailed, the following sections provide representative experimental procedures for key transformations involving the closely

related and well-documented analog, 4-fluoro-2-methoxyaniline. These protocols can be adapted by skilled medicinal chemists for the N-methylated derivative.

## Protocol 1: General N-Acetylation of a Substituted Aniline

This protocol describes a common method to protect the aniline nitrogen, which can be a necessary step before further chemical modifications.

Materials:

- 4-Fluoro-2-methoxyaniline (or **4-Fluoro-2-methoxy-N-methylaniline**)
- Acetic acid
- Acetic anhydride
- Water
- Ethyl acetate
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Sodium sulfate (anhydrous)
- Petroleum ether

Procedure:

- To a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in acetic acid, slowly add acetic anhydride (1.1 equivalents) at room temperature.[2]
- Heat the reaction mixture to 90°C and stir for 3-5 hours.[2]
- Cool the reaction to room temperature and pour it into water.[2]

- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Triturate the residue with petroleum ether to precipitate the product, which is then collected by filtration and dried.

## Protocol 2: Amide Coupling Reaction

This protocol outlines a standard procedure for forming an amide bond, a common linkage in many drug molecules, using a coupling agent.

Materials:

- 4-Fluoro-2-methoxyaniline (or **4-Fluoro-2-methoxy-N-methylaniline**)
- Carboxylic acid of interest
- EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
- OxymaPure (Ethyl cyanohydroxyiminoacetate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- CH<sub>2</sub>Cl<sub>2</sub> (Dichloromethane)
- Ethyl acetate
- 1 N HCl (aqueous)
- Saturated NaHCO<sub>3</sub> (aqueous)
- Brine

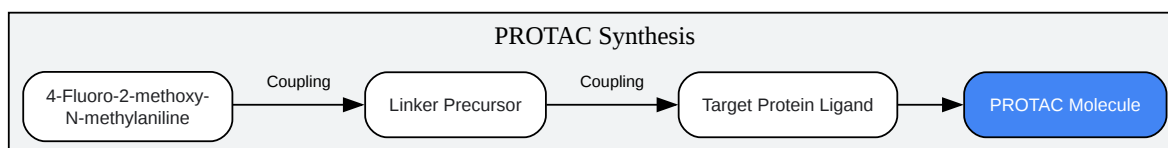
- Na<sub>2</sub>SO<sub>4</sub> (anhydrous)

Procedure:

- Dissolve the carboxylic acid (1.0 equivalent) and OxymaPure (1.0 equivalent) in a mixture of DMF and CH<sub>2</sub>Cl<sub>2</sub>.
- Add EDCI·HCl (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.[2]
- Add a solution of 4-fluoro-2-methoxyaniline (1.0 equivalent) in DMF, followed by the addition of DIPEA (1.3 equivalents).[2]
- Stir the reaction mixture at room temperature for 10 hours.[2]
- Remove the solvents under reduced pressure.
- Dilute the residue with ethyl acetate and wash with 1 N HCl, saturated NaHCO<sub>3</sub> solution, water, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude product by silica gel chromatography.

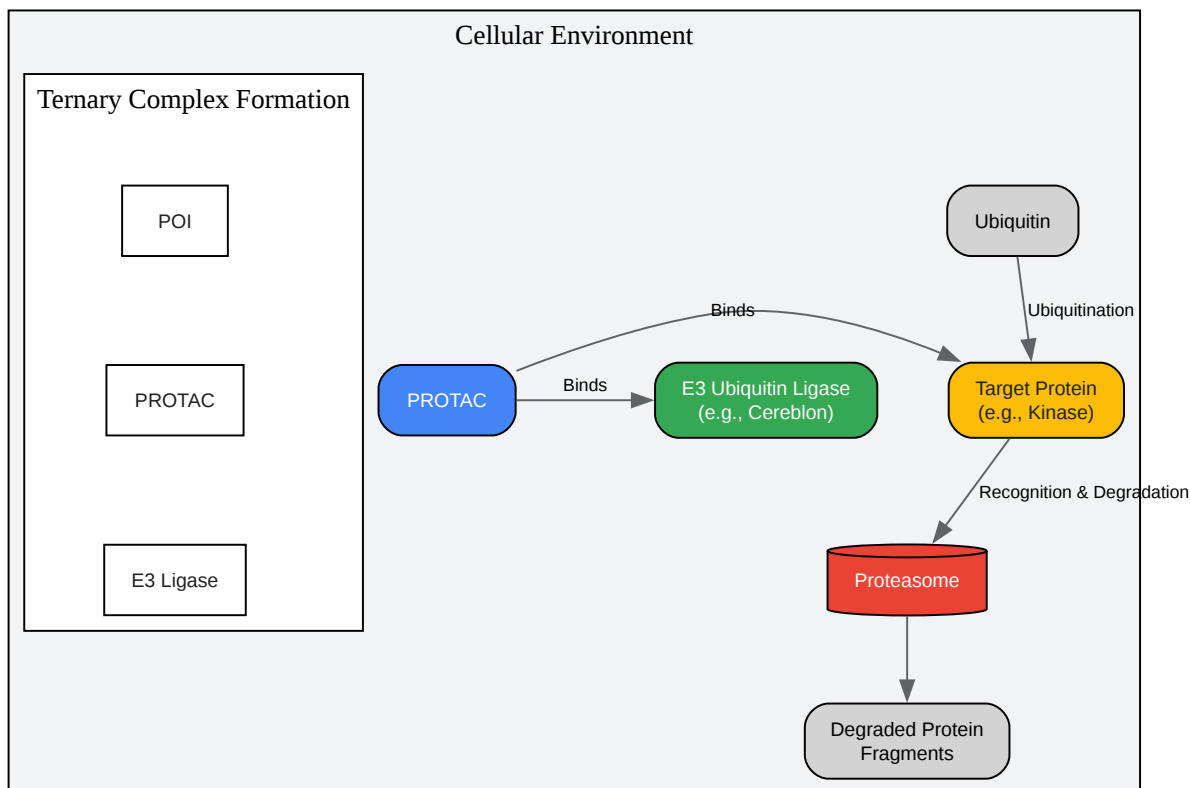
## Visualizing the Role of 4-Fluoro-2-methoxy-N-methylaniline in PROTACs

The following diagrams illustrate the conceptual workflow and mechanism of action for a PROTAC synthesized using a building block like **4-Fluoro-2-methoxy-N-methylaniline**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a PROTAC molecule.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for a PROTAC.

## Conclusion

**4-Fluoro-2-methoxy-N-methylaniline** represents a valuable and specialized building block for the synthesis of complex and highly specific therapeutic agents. Its anticipated role in the construction of targeted protein degraders positions it at the forefront of innovative drug discovery strategies. The provided protocols for related compounds offer a foundational understanding of the types of chemical transformations in which this building block can

participate. As research in targeted protein degradation continues to expand, the utility and importance of **4-Fluoro-2-methoxy-N-methylaniline** in medicinal chemistry are expected to grow significantly.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. US20210003557A1 - Compositions and methods for inducing conformational changes in cereblon and other e3 ubiquitin ligases - Google Patents [patents.google.com]
- 2. MX2019009046A - Cereblon ligands and bifunctional compounds comprising the same. - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: 4-Fluoro-2-methoxy-N-methylaniline in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346479#use-of-4-fluoro-2-methoxy-n-methylaniline-in-medicinal-chemistry]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)